Fmoc-D-Pro-OH

Catalog No.
S1768453
CAS No.
101555-62-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Pro-OH

CAS Number

101555-62-8

Product Name

Fmoc-D-Pro-OH

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Synonyms

Fmoc-D-Pro-OH;Fmoc-D-proline;101555-62-8;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-proline;N-Fmoc-D-proline;N-Fmoc-Pro-OH(N-Fmoc-L-proline);(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylicacid;FMOC-D-PRO;AC1LELF0;FMOC-3-PRO-OH;AC1Q71DS;KSC908S9R;47532_ALDRICH;SCHEMBL119560;N-ALPHA-FMOC-D-PROLINE;47532_FLUKA;CTK8A8998;ZINC56735;MolPort-003-934-152;ACT03454;ANW-14488;CF-195;MFCD00077067;AKOS015924247;AB02952

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Building Block for Peptide Synthesis

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-D-Pro-OH, specifically the "D" isomer of proline, introduces the D-proline amino acid into the peptide chain with a specific handedness or chirality. This is crucial because peptides can have different biological activities depending on the arrangement of their amino acids, and D-amino acids can sometimes play important roles in these activities [].

Applications in Peptide Research

Fmoc-D-Pro-OH is used in various scientific research applications related to peptides. Some examples include:

  • Studying protein structure and function: By incorporating D-proline into specific positions within a peptide, researchers can probe the role of this amino acid in protein folding, stability, and interactions with other molecules [, ].
  • Developing therapeutic peptides: D-proline can sometimes enhance the stability of peptides against enzymatic degradation, making them potentially more suitable for therapeutic applications []. Fmoc-D-Pro-OH can be used to synthesize these modified peptides for further research and development.
  • Investigating protein-protein interactions: D-proline can be used as a "probe" to study interactions between proteins, as its presence can sometimes alter the binding affinity or specificity of the peptide [].

XLogP3

3.4

Wikipedia

Fmoc-D-proline

Dates

Modify: 2023-08-15

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